molecular formula C16H17ClN2OS B248788 1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine

1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B248788
M. Wt: 320.8 g/mol
InChI Key: AJYIXMIFYMJPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that belongs to the piperazine family. It is a heterocyclic organic compound that contains a piperazine ring, a thiophene ring, and a chlorobenzyl group. It is commonly used in scientific research for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is thought to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is relatively well-understood. However, one limitation of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(2-chlorobenzyl)piperazine in the presence of a base such as triethylamine to form the final product.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

Product Name

1-(2-Chlorobenzyl)-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H17ClN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2

InChI Key

AJYIXMIFYMJPBQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.